

Application Notes and Protocols for PET Imaging of Cariprazine Receptor Occupancy

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Compound of Interest		
Compound Name:	Lensiprazine	
Cat. No.:	B1674728	Get Quote

Disclaimer: The requested information on "Lensiprazine" did not yield any specific results in scientific literature. It is presumed that "Lensiprazine" may be a typographical error for Cariprazine, a well-documented atypical antipsychotic. The following application notes and protocols are therefore based on Cariprazine and its known receptor targets.

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the use of Positron Emission Tomography (PET) for quantifying the receptor occupancy of Cariprazine.

Introduction to Cariprazine and its Receptor Targets

Cariprazine is an atypical antipsychotic medication that functions as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor.[1][2][3] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2] This complex pharmacology, particularly its action on D3 receptors, is thought to contribute to its efficacy in treating a range of symptoms in schizophrenia and bipolar disorder. [1] PET imaging is a powerful tool to non-invasively quantify the engagement of Cariprazine with its target receptors in the living human brain, providing crucial information for dose selection and understanding its mechanism of action.

PET Imaging Tracers for Cariprazine Receptor Occupancy



The selection of a suitable PET tracer is critical for accurately measuring receptor occupancy. The ideal tracer should have high affinity and selectivity for the target receptor and be sensitive to displacement by the competing drug (Cariprazine).

For Dopamine D2/D3 Receptors:

- [11C]Raclopride: A widely used antagonist radioligand for dopamine D2/D3 receptors. It is particularly useful for quantifying receptor availability in the striatum.
- [11C]-(+)-PHNO: An agonist radioligand with high affinity for both D2 and D3 receptors. It is particularly valuable for differentiating between D2 and D3 receptor occupancy due to its higher affinity for D3 receptors.
- [18F]Fallypride: An antagonist radioligand with high affinity for D2/D3 receptors, allowing for the imaging of both striatal and extrastriatal receptors.

For Serotonin 5-HT1A Receptors:

- [11C]WAY-100635: A well-characterized antagonist radioligand for 5-HT1A receptors.
- [11C]CUMI-101: An agonist radioligand for 5-HT1A receptors.

Quantitative Data Presentation

The following tables summarize quantitative data from PET receptor occupancy studies with drugs targeting dopamine and serotonin receptors, including Cariprazine and other atypical antipsychotics.

Table 1: Dopamine D2/D3 Receptor Occupancy of Cariprazine



Drug	PET Tracer	Dose	Brain Region	Occupancy (%)	Reference
Cariprazine	[11C]-(+)- PHNO	1 mg/day	D3 Receptors	76%	
1 mg/day	D2 Receptors	45%			•
3 mg/day	D3 Receptors	92%	_		
3 mg/day	D2 Receptors	79%			
[11C]raclopri de	5 μg/kg (single dose, monkey)	D2/D3 Receptors	~45%		
30 μg/kg (single dose, monkey)	D2/D3 Receptors	~80%		-	
Brexpiprazole	[11C]raclopri de	0.5 - 6 mg (single dose)	Putamen & Caudate	<20% - >80%	
Lurasidone	[11C]raclopri de	40 mg (single dose)	Striatum	63-67%	•
80 mg (single dose)	Striatum	73-79%			
Ziprasidone	[11C]raclopri de	60 mg (twice daily)	Putamen (5h post-dose)	66%	

Table 2: Serotonin 5-HT1A and 5-HT2A Receptor Occupancy



Drug	PET Tracer	Dose	Brain Region	Occupancy (%)	Reference
Cariprazine	[11C]WAY- 100635	30 μg/kg (single dose, monkey)	Raphe Nuclei	~20%	
Brexpiprazole	[11C]CUMI- 101	4 mg/day	5-HT1A Receptors	<5%	
Ziprasidone	[18F]setopero ne	40-160 mg/day	5-HT2A Receptors	76% (mean)	

Experimental Protocols

The following are detailed methodologies for conducting PET receptor occupancy studies.

- 4.1. Protocol for Dopamine D2/D3 Receptor Occupancy using [11C]raclopride
- Subject Preparation: Subjects should be screened for any contraindications to PET imaging
 and should abstain from caffeine, alcohol, and nicotine for at least 12 hours prior to the scan.
 A baseline scan is performed before drug administration, followed by a second scan after
 reaching steady-state drug concentration.
- Radiotracer Administration: [11C]raclopride is administered as an intravenous bolus injection.
- PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes immediately following the injection of the radiotracer.
- Data Analysis:
 - Time-activity curves are generated for regions of interest (ROIs), typically the caudate, putamen, and cerebellum (as a reference region).
 - The binding potential (BPND) is calculated using a suitable kinetic model, such as the simplified reference tissue model (SRTM).

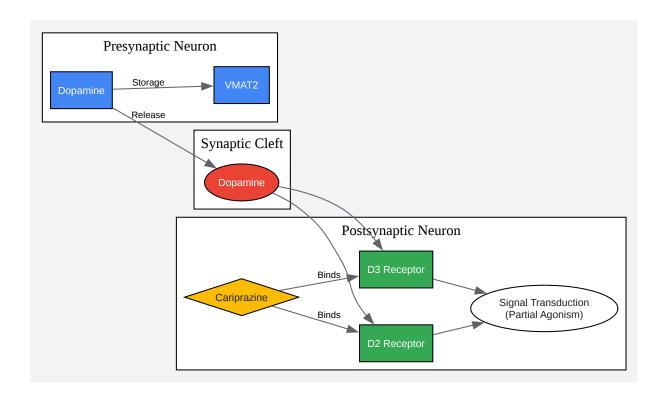


- Receptor occupancy (Occ) is calculated using the following formula:
 - Occ (%) = [(BPND_baseline BPND_drug) / BPND_baseline] x 100
- 4.2. Protocol for Differentiating D2 and D3 Receptor Occupancy using [11C]-(+)-PHNO
- Subject Preparation and Radiotracer Administration: Similar to the [11C]raclopride protocol.
- PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes.
- Data Analysis:
 - ROIs are defined for D3-rich regions (e.g., globus pallidus, substantia nigra) and D2-rich regions (e.g., caudate, putamen).
 - BPND is calculated for each ROI.
 - Occupancy is calculated separately for D2 and D3 receptors based on the displacement of [11C]-(+)-PHNO in the respective ROIs.
- 4.3. Protocol for Serotonin 5-HT1A Receptor Occupancy using [11C]WAY-100635
- Subject Preparation and Radiotracer Administration: Similar to the protocols above.
- PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes.
- Data Analysis:
 - ROIs are defined for 5-HT1A-rich regions (e.g., raphe nuclei, hippocampus, cortex) and the cerebellum as a reference region.
 - BPND is calculated using a kinetic model.
 - Occupancy is calculated using the standard formula.

Visualizations

Diagram 1: Simplified Signaling Pathway of Cariprazine at Dopamine Receptors



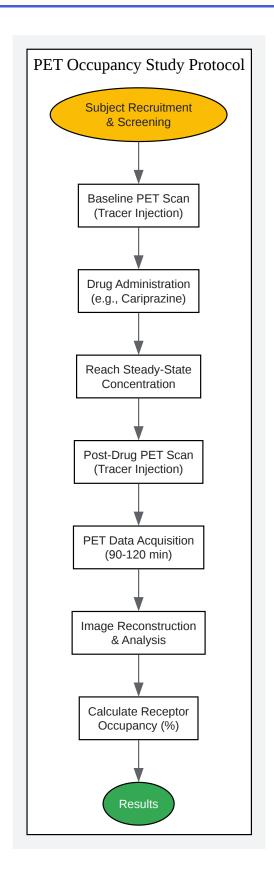


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Cariprazine's partial agonism at D2/D3 receptors.

Diagram 2: Experimental Workflow for a PET Receptor Occupancy Study



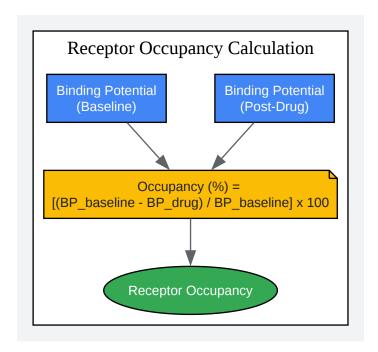


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Workflow of a typical PET receptor occupancy study.



Diagram 3: Logical Relationship for Calculating Receptor Occupancy



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Formula for calculating receptor occupancy from PET data.

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References

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